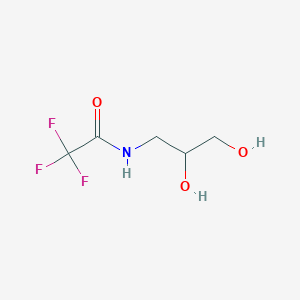

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide

Description

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative characterized by a 2,3-dihydroxypropyl group attached to the nitrogen of the acetamide backbone. This compound serves as a critical structural motif in iodinated contrast agents such as iohexol and iosimenol, which are widely used in medical imaging due to their high water solubility and low toxicity . The presence of the dihydroxypropyl group enhances hydrophilicity, enabling efficient renal excretion, while the trifluoromethyl group contributes to metabolic stability and electronic properties favorable for X-ray attenuation .

Properties

IUPAC Name |

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12)9-1-3(11)2-10/h3,10-11H,1-2H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQROVQMOOXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydroxypropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{2,3-dihydroxypropylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Iohexol and Iosimenol (Contrast Agents)

- Structure: Both iohexol and iosimenol incorporate multiple N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide units within larger triiodobenzene-based frameworks .

- Applications : These agents are employed in radiographic imaging due to their iodine content, which attenuates X-rays, and their hydrophilic dihydroxypropyl groups, which ensure rapid renal clearance (plasma clearance: ~127 mL/min in humans) .

- Key Data: Property Iohexol Iosimenol Molecular Formula C₁₉H₂₆I₃N₃O₉ C₃₁H₃₆I₆N₆O₁₄ Molecular Weight 821.14 g/mol 1478.08 g/mol Renal Clearance 127 mL/min Similar to iohexol Diagnostic Use Glomerular Filtration Rate (GFR) assessment Enhanced imaging duration

Pesticide Acetamides (e.g., Alachlor, Pretilachlor)

- Structure : These compounds feature chloroacetamide backbones with aromatic or alkyl substituents (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide for alachlor) .

- Applications : Used as herbicides due to their inhibition of plant fatty acid synthesis .

- Contrast with Target Compound :

Trifluoroacetamide Derivatives with Aromatic Substituents

- Examples: 2,2,2-Trifluoro-N-(2-hydroxy-5-methylphenyl)acetamide (CAS 1212897-03-4): Features a phenolic hydroxyl group and methyl substitution, enhancing UV stability . N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide (CAS 14719-31-4): Boiling point 253.6°C, density 1.266 g/cm³, used in organic synthesis .

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

Research Findings and Mechanistic Insights

- Target Compound: Derivatives like iohexol exhibit excellent correlation (r = 0.98) with gold-standard GFR measurements, highlighting diagnostic reliability .

- Pesticide Analogues : Structure-activity studies show that chloroacetamides with bulky aromatic groups (e.g., alachlor) inhibit acetyl-CoA carboxylase in plants, a mechanism absent in the hydrophilic target compound .

- Thermal Stability : Trifluoroacetamides with aromatic groups (e.g., N-(2,3-dimethylphenyl)-2,2,2-trifluoroacetamide) exhibit higher boiling points (>250°C) compared to the target compound, reflecting stronger intermolecular forces .

Biological Activity

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide is synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with ethyl trifluoroacetate. The resulting compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which enhance its stability and reactivity in biological systems .

Biological Activity Overview

The biological activity of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide can be categorized into several key areas:

- Cytotoxicity : Studies indicate that this compound may have cytotoxic effects against various cancer cell lines. The lethal concentration (LC50) values and mechanisms of action are critical for understanding its potential as an anticancer agent.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and mitigate oxidative stress. This property is essential for protecting cellular components from damage.

- Enzyme Inhibition : There is evidence suggesting that N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide may inhibit specific enzymes such as acetylcholinesterase (AChE), which could have implications for neuroprotective applications .

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide against human cancer cell lines. For instance:

These results indicate significant cytotoxicity at relatively low concentrations.

Antioxidant Activity

The antioxidant potential of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide has been assessed using various assays. The compound demonstrated a strong ability to reduce oxidative stress markers in vitro:

- DPPH Scavenging Assay : IC50 values were found to be lower than those of standard antioxidants like vitamin C.

- Total Phenolic Content : High levels of phenolic compounds in the compound correlate with enhanced antioxidant activity .

Enzyme Inhibition

The inhibition of AChE by N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide suggests potential therapeutic applications in treating neurodegenerative diseases. Comparative studies show that this compound exhibits stronger inhibitory effects than some known AChE inhibitors:

Case Studies

Several case studies highlight the biological relevance of N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide:

-

Cancer Treatment : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 and PC3 cell lines compared to controls.

"The compound exhibited a dose-dependent response in inhibiting cell growth."

-

Neuroprotection : Animal models treated with N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide showed improved cognitive function and reduced markers of oxidative stress.

"The neuroprotective effects were attributed to its antioxidant properties."

Q & A

Basic Research Questions

Q. What solvent systems are optimal for synthesizing N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide to minimize side reactions?

- Methodological Answer : Glycol monoethers (C3–C10) are preferred solvents due to their ability to solubilize intermediates while suppressing undesired byproducts like over-iodination or hydrolysis. For example, patent literature highlights the use of glycol monoethers in analogous iodinated contrast agent syntheses to enhance regioselectivity . Polar aprotic solvents (e.g., DMF) may also be used, but rigorous moisture control is critical to prevent trifluoroacetamide hydrolysis.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Resolve stereochemistry of the dihydroxypropyl group and confirm trifluoroacetamide substitution. 2D NMR (e.g., COSY, HSQC) is critical for distinguishing diastereomers .

- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. How can researchers purify N-(2,3-dihydroxypropyl)-2,2,2-trifluoroacetamide from reaction mixtures?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Recrystallization : Ethanol/water mixtures are effective for removing polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Temperature control : Maintain 0–5°C during acyl chloride coupling to prevent racemization of the dihydroxypropyl group.

- Protecting groups : Use orthogonal protection (e.g., acetyl for hydroxyls) to avoid side reactions. Deprotection with mild bases (e.g., NH₃/MeOH) preserves stereochemistry .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate amide bond formation while minimizing trifluoroacetyl group cleavage .

Q. What strategies resolve contradictions between computational and experimental physicochemical data (e.g., logP, solubility)?

- Methodological Answer :

- Validation via analogs : Compare experimental logP values of structurally similar compounds (e.g., N-(sec-butyl)-2,2,2-trifluoroacetamide) with computational predictions (e.g., ChemAxon) to identify systematic errors .

- Solubility studies : Use shake-flask methods at physiological pH (1.2–7.4) to assess pH-dependent solubility, supplemented by molecular dynamics (MD) simulations of hydration shells.

Q. How can hydrolytic stability be evaluated under physiological conditions?

- Methodological Answer :

- Kinetic studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV/HRMS at intervals (0–48 hrs).

- Activation energy calculation : Use Arrhenius plots (data at 25°C, 37°C, 50°C) to predict shelf-life .

Q. What design strategies enhance the biological activity of derivatives (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the dihydroxypropyl chain (e.g., alkylation, cyclization) to improve membrane permeability. For example, N-{5-ethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl}-2,2,2-trifluoroacetamide derivatives show enhanced antiviral activity via π-stacking interactions .

- Prodrug approaches : Mask hydroxyl groups with ester linkages to enhance bioavailability, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR assignments for diastereomeric mixtures?

- Methodological Answer :

- Stereochemical resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Dynamic NMR (DNMR) : Analyze coalescence temperatures to estimate rotational barriers of the dihydroxypropyl group .

- Comparative analysis : Cross-reference with crystallographic data of analogous compounds (e.g., iodinated contrast agents) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.